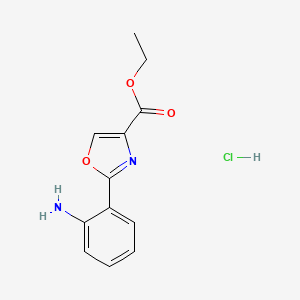

Ethyl 2-(2-aminophenyl)oxazole-4-carboxylate hydrochloride

描述

Ethyl 2-(2-aminophenyl)oxazole-4-carboxylate hydrochloride: is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable substance in scientific research and industrial processes.

属性

IUPAC Name |

ethyl 2-(2-aminophenyl)-1,3-oxazole-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3.ClH/c1-2-16-12(15)10-7-17-11(14-10)8-5-3-4-6-9(8)13;/h3-7H,2,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEFABHDUCAMCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)C2=CC=CC=C2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-aminophenyl)oxazole-4-carboxylate hydrochloride typically involves multiple steps, starting with the reaction of 2-aminophenol with ethyl chloroformate to form the oxazole ring. The reaction conditions include maintaining a controlled temperature and using appropriate solvents to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of reaction parameters such as temperature, pressure, and reaction time. The use of catalysts and purification techniques ensures the high purity and yield of the final product.

化学反应分析

Types of Reactions: Ethyl 2-(2-aminophenyl)oxazole-4-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and various alkyl halides.

Major Products Formed:

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Production of amines and alcohols.

Substitution: Generation of different substituted oxazoles and phenyl derivatives.

科学研究应用

Biological Activities

Ethyl 2-(2-aminophenyl)oxazole-4-carboxylate hydrochloride exhibits several biological activities, making it a valuable compound in various therapeutic areas:

-

Anticancer Activity :

- The compound has been studied for its potential as an anticancer agent. Research indicates that derivatives of oxazole compounds can inhibit tumor growth and exhibit cytotoxic effects on cancer cell lines. For instance, studies have shown promising results against non-small cell lung cancer, colon cancer, and breast cancer .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

- Antitubercular Activity :

Synthetic Pathways

The synthesis of this compound involves several key steps:

-

Formation of Oxazole Ring :

- The initial step typically involves the condensation of appropriate aniline derivatives with carbonyl compounds to form the oxazole ring structure.

-

Carboxylation :

- Subsequent carboxylation reactions introduce the carboxylic acid functionality at the 4-position of the oxazole ring.

-

Hydrochloride Salt Formation :

- The final product is often converted into its hydrochloride salt form to enhance solubility and stability for biological assays.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity with IC50 values comparable to existing chemotherapeutic agents. This suggests its potential as a lead compound for further development in oncology .

Case Study 2: Antimicrobial Activity

In a series of antimicrobial assays, this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria. The compound's mechanism was linked to disruption of bacterial cell wall synthesis, highlighting its potential as a new antibiotic candidate .

作用机制

The mechanism by which Ethyl 2-(2-aminophenyl)oxazole-4-carboxylate hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the application and the specific biological system involved.

相似化合物的比较

2-Aminophenol

Ethyl 2-(2-aminophenyl)acetate

2-Aminoacetophenone

Uniqueness: Ethyl 2-(2-aminophenyl)oxazole-4-carboxylate hydrochloride stands out due to its oxazole ring, which imparts unique chemical properties compared to its similar compounds. This structural feature enhances its reactivity and makes it suitable for a wider range of applications.

生物活性

Ethyl 2-(2-aminophenyl)oxazole-4-carboxylate hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, structure-activity relationships (SAR), and interactions with biological macromolecules.

Chemical Structure and Properties

This compound features an oxazole ring, which is a five-membered aromatic heterocycle containing nitrogen and oxygen. The molecular formula is CHClNO with a molecular weight of approximately 263.68 g/mol. Its structure allows for various chemical modifications, enhancing its utility in biological research and drug development.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . In vitro studies have shown that compounds with similar oxazole structures can inhibit bacterial growth by interacting with essential cellular enzymes, potentially disrupting metabolic pathways critical for bacterial survival .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 128 µg/mL |

Anticancer Properties

The compound has also shown promising anticancer properties in various studies. Its mechanism of action appears to involve the inhibition of specific enzymes involved in cancer cell proliferation and survival. For instance, it has been reported to induce apoptosis in cancer cell lines by modulating signaling pathways related to cell cycle regulation .

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa | 10 | Induction of apoptosis | |

| MCF-7 | 15 | Inhibition of cell proliferation | |

| A549 | 20 | Modulation of apoptosis-related proteins |

Structure-Activity Relationship (SAR)

The exploration of SAR for this compound has revealed that modifications to the oxazole ring and the carboxylate group significantly influence its biological activity. Substituents on the phenyl ring can enhance potency against specific microbial strains or cancer cell lines, indicating that careful structural modifications can optimize therapeutic efficacy .

Case Studies

Several case studies have investigated the therapeutic potential of this compound:

- In Vivo Efficacy : A study demonstrated that administering this compound in animal models resulted in significant tumor size reduction compared to control groups, suggesting its potential as an effective anticancer agent.

- Mechanistic Studies : Investigations into the compound's interaction with key enzymes involved in apoptosis revealed that it inhibits the activity of anti-apoptotic proteins, thereby promoting cancer cell death.

常见问题

Q. What are the key synthetic routes and optimization strategies for Ethyl 2-(2-aminophenyl)oxazole-4-carboxylate hydrochloride?

The compound is typically synthesized via cyclocondensation of an aminobenzamide derivative with ethyl bromopyruvate, followed by functionalization and salt formation. For example, analogous oxazole esters are prepared by refluxing benzamide derivatives with ethyl bromopyruvate in toluene/dioxane (1:1) for 24 hours, yielding intermediates that are brominated using N-bromosuccinimide (NBS) . Optimization involves solvent selection (e.g., toluene/dioxane for solubility) and stoichiometric control (e.g., 3 equivalents of NBS for complete bromination). Purification via silica gel column chromatography with gradients like petroleum ether:ethyl acetate (96:4) is critical for isolating high-purity products .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- FTIR : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups.

- NMR : Key signals include the ethyl ester triplet (δ ~1.3 ppm, CH₂CH₃) in H NMR and the oxazole C4 carbonyl (δ ~160 ppm) in C NMR. Aromatic protons from the 2-aminophenyl group appear as multiplet signals (δ ~6.8–7.5 ppm) .

- TLC : Use petroleum ether:ethyl acetate (97:3) to monitor reaction progress .

Q. What purification techniques are effective for isolating the hydrochloride salt?

After synthesis, the free base is treated with HCl in a polar solvent (e.g., ethanol or diethyl ether) to precipitate the hydrochloride salt. Silica gel chromatography with dichloromethane:methanol (95:5) can further purify the product. Confirmation of salt formation requires elemental analysis or ion chromatography .

Advanced Research Questions

Q. How can regiochemical control be achieved during halogenation or functionalization of the oxazole ring?

Regioselective bromination at the oxazole C5 position is achieved using NBS under inert conditions, as the electron-deficient C5 position is more reactive. For palladium-catalyzed coupling (e.g., Suzuki-Miyaura), the chloro substituent at C2 (from intermediates like ethyl 2-chlorooxazole-4-carboxylate) acts as a directing group, enabling selective arylation at C4 or C5 .

Q. What strategies enable diversification of the oxazole core for structure-activity relationship (SAR) studies?

- Halogenation : Introduce bromine or chlorine for subsequent cross-coupling reactions .

- Amination : React the chloro intermediate with amines (e.g., benzylamine) under Buchwald-Hartwig conditions to install diverse amino groups .

- Ester hydrolysis : Convert the ethyl ester to a carboxylic acid for peptide coupling or prodrug design .

Q. How can contradictory data (e.g., low yield despite TLC confirmation) be resolved during scale-up?

- Reaction monitoring : Use quantitative H NMR or HPLC alongside TLC to verify conversion .

- Byproduct analysis : Characterize side products (e.g., dimerization via C NMR) and adjust reaction time/temperature .

- Workup optimization : Replace aqueous extraction with acid-base partitioning to recover unreacted starting materials .

Q. What computational or machine learning tools assist in reaction optimization?

Machine learning platforms like LabMate.AI can predict optimal solvent ratios or catalyst loadings for coupling reactions. For example, Bayesian optimization has been applied to improve yields in palladium-catalyzed arylations of oxazole derivatives .

Methodological Considerations Table

Critical Data Contradictions

- vs. 5 : reports a 50% yield for oxazole ester synthesis, while analogous methods in achieve >80% yields. This discrepancy may arise from differences in solvent purity or bromopyruvate reactivity.

- vs. 11 : Boc deprotection in requires TFA, whereas uses HCl/dioxane, suggesting substrate-dependent stability of the oxazole core.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。